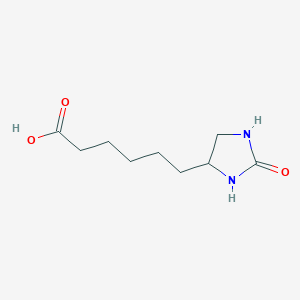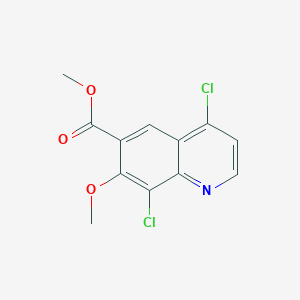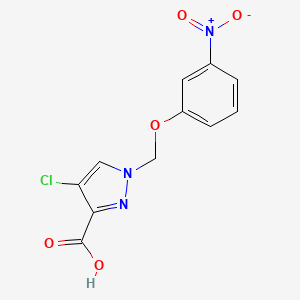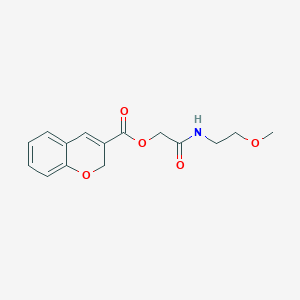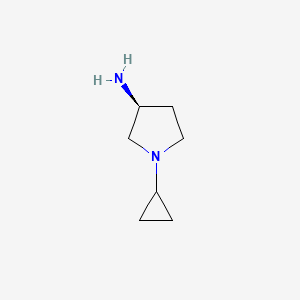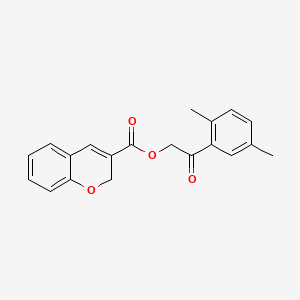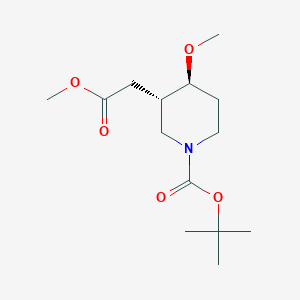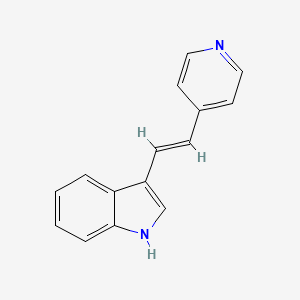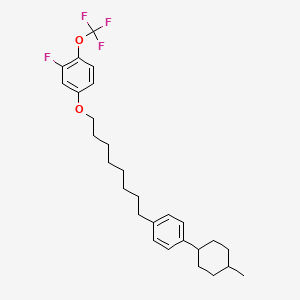
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene is a complex organic compound with a unique structure that includes fluorine, trifluoromethoxy, and trans-4-methylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the introduction of fluorine and trifluoromethoxy groups, as well as the attachment of the trans-4-methylcyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated benzene derivatives, while substitution reactions could introduce new functional groups into the compound.
Scientific Research Applications
2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism by which 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(trifluoromethoxy)benzene exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-methoxybenzene
- 2-Fluoro-4-((8-(4-(trans-4-methylcyclohexyl)phenyl)octyl)oxy)-1-(difluoromethoxy)benzene
Properties
Molecular Formula |
C28H36F4O2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-fluoro-4-[8-[4-(4-methylcyclohexyl)phenyl]octoxy]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C28H36F4O2/c1-21-9-13-23(14-10-21)24-15-11-22(12-16-24)8-6-4-2-3-5-7-19-33-25-17-18-27(26(29)20-25)34-28(30,31)32/h11-12,15-18,20-21,23H,2-10,13-14,19H2,1H3 |
InChI Key |
AJVGKUSFNRFVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)CCCCCCCCOC3=CC(=C(C=C3)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
